molecular formula C16H24BNO3 B1456913 4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine CAS No. 1012785-45-3

4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine

Cat. No. B1456913
M. Wt: 289.2 g/mol
InChI Key: GQPSONWUTZWADM-UHFFFAOYSA-N
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Description

4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine (4-DMBM) is a morpholine-based boronic acid derivative that has been used in a variety of scientific research applications. It is a versatile compound that has been used for a variety of synthetic and analytical processes, including enzyme inhibition, drug synthesis, and protein-protein interactions. In addition, 4-DMBM has been used to study the biochemical and physiological effects of boronic acids on living systems.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The reaction of o-formylphenylboronic acid with morpholine forms 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, demonstrating the compound's role in synthesizing benzoxaborole derivatives with potential biochemical applications (Sporzyński et al., 2005).
  • Research into dye-sensitized solar cells (DSSCs) has shown that certain cyanine dyes, structurally related to the compound , enhance photoelectric conversion efficiency, indicating its potential use in improving renewable energy technologies (Wu et al., 2009).

Materials Science and Engineering

  • In materials science, the compound has been used as a building block for creating novel materials with specific properties. For instance, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, a related compound, serves as a designer substrate for synthesizing important heterocyclic scaffolds, showcasing its versatility in material design (Pandey et al., 2012).

Pharmaceutical Applications

  • Some derivatives have been investigated for their antioxidant activities, demonstrating the potential pharmaceutical benefits of compounds with similar structures. For example, novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones have been synthesized and shown significant activity for metal chelating effect, highlighting their potential as therapeutic agents (Kol et al., 2016).

properties

IUPAC Name

4-[[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-16(2)12-20-17(21-13-16)15-5-3-4-14(10-15)11-18-6-8-19-9-7-18/h3-5,10H,6-9,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPSONWUTZWADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158351
Record name 4-[[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine

CAS RN

1012785-45-3
Record name 4-[[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012785-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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